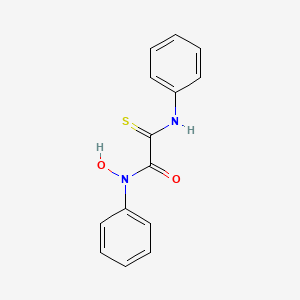![molecular formula C15H11ClN4O B14674606 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide CAS No. 33097-72-2](/img/structure/B14674606.png)
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group attached to an acetamide backbone. Its molecular formula is C15H11ClN4O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, thereby affecting cellular energy production.
類似化合物との比較
Similar Compounds
- 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- 2-[2-(3-Bromophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
Uniqueness
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a cyano group, which confer distinct chemical and biological properties
特性
CAS番号 |
33097-72-2 |
|---|---|
分子式 |
C15H11ClN4O |
分子量 |
298.73 g/mol |
IUPAC名 |
2-anilino-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-4-8-13(9-11)19-20-14(10-17)15(21)18-12-6-2-1-3-7-12/h1-9,19H,(H,18,21) |
InChIキー |
JYSGJLYAKXRPBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)





![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)




